
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of ethanone, featuring a phenyl ring substituted with a pentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(pentyloxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with the nucleophile replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for developing new compounds.
Biology: Potential use in studying biological pathways and interactions due to its ability to modify biomolecules through nucleophilic substitution.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethanone: A simpler analog without the pentyloxy group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a pentyloxy group.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring.
Uniqueness
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is unique due to the presence of the pentyloxy group, which can influence its reactivity and interactions in chemical reactions
Propiedades
Número CAS |
62179-79-7 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-bromo-1-(4-pentoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
UYDNWTAOIJNZAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


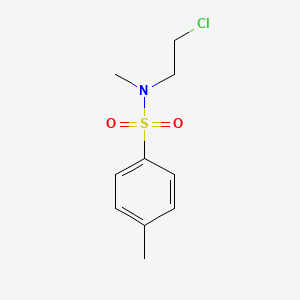
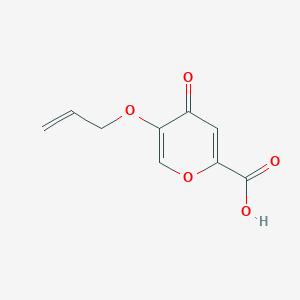

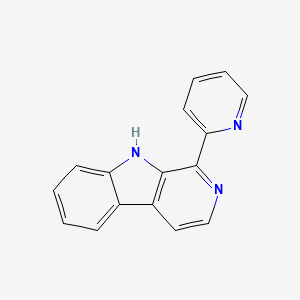
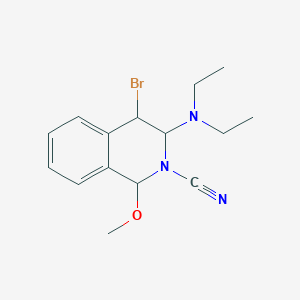
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


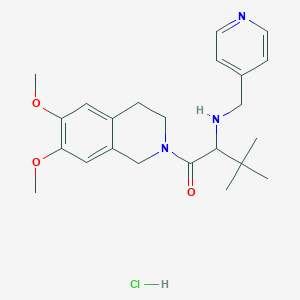
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
